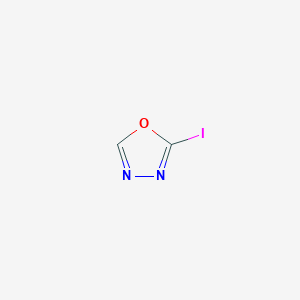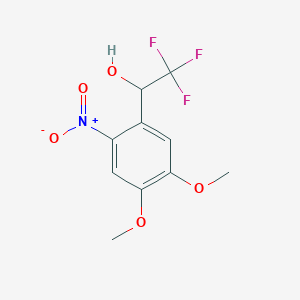
3-fluoro-N'-hydroxypyridine-4-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N’-hydroxypyridine-4-carboximidamide is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities .
Vorbereitungsmethoden
The synthesis of 3-fluoro-N’-hydroxypyridine-4-carboximidamide can be achieved through multiple synthetic routes. One common method involves the nucleophilic aromatic substitution of a nitro group with a fluoride anion. For instance, methyl 3-nitropyridine-4-carboxylate can be converted to 3-fluoropyridine-4-carboxylate via nucleophilic aromatic substitution . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature .
Analyse Chemischer Reaktionen
3-fluoro-N’-hydroxypyridine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include fluoride anions, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-fluoro-N’-hydroxypyridine-4-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying biological systems and interactions.
Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their biological activity.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 3-fluoro-N’-hydroxypyridine-4-carboximidamide involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing nature affects the compound’s reactivity and interactions with biological molecules. This can lead to various biological effects, including enzyme inhibition or activation, depending on the specific target .
Vergleich Mit ähnlichen Verbindungen
3-fluoro-N’-hydroxypyridine-4-carboximidamide can be compared with other fluorinated pyridines, such as 2-fluoro-N’-hydroxypyridine-4-carboximidamide and 5-fluoro-N’-hydroxypyridine-3-carboximidamide These compounds share similar structural features but differ in the position of the fluorine atom, which can significantly impact their chemical and biological properties
Eigenschaften
Molekularformel |
C6H6FN3O |
|---|---|
Molekulargewicht |
155.13 g/mol |
IUPAC-Name |
3-fluoro-N'-hydroxypyridine-4-carboximidamide |
InChI |
InChI=1S/C6H6FN3O/c7-5-3-9-2-1-4(5)6(8)10-11/h1-3,11H,(H2,8,10) |
InChI-Schlüssel |
MRBZJLOEFXOBEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1C(=NO)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid](/img/structure/B15336415.png)
![10',10'-Dimethyl-10H,10'H-spiro[acridine-9,9'-anthracene]](/img/structure/B15336420.png)
![5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde](/img/structure/B15336426.png)


![N-[2-(Boc-amino)ethyl]-2,4,6-trichloronicotinamide](/img/structure/B15336440.png)


![5-Bromobenzo[d][1,3]dioxole-2-thione](/img/structure/B15336465.png)

![Methyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15336472.png)

